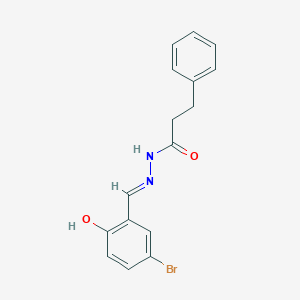

N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide" is a member of the hydrazide chemical family, which is known for its potential pharmacological activities. The hydrazide compounds have been studied for their antiplasmodial properties, particularly against strains of Plasmodium falciparum, the causative agent of malaria. These compounds have shown potent in vitro activity and some in vivo efficacy in malaria models .

Synthesis Analysis

The synthesis of hydrazide compounds typically involves the condensation of an aldehyde with a hydrazide. For example, a related compound was synthesized by refluxing an acid-catalyzed reaction of a triazole-carbohydrazide and an aldehyde in ethanol . Another similar compound was prepared through the condensation of a benzaldehyde derivative with an amino-dihydro-pyrazolone in ethanol/acetic acid under reflux . These methods suggest that the synthesis of "N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide" would likely follow a similar pathway, involving the condensation of a 5-bromo-2-hydroxybenzaldehyde with a suitable hydrazide under reflux conditions.

Molecular Structure Analysis

The molecular structure of hydrazide compounds is characterized by the presence of a hydrazide group (–CO–NH–NH2) and often includes additional functional groups that can influence the compound's properties and activity. For instance, the crystal structure of a related compound showed an E configuration with the phenyl and benzohydrazide units on opposite sides of the C=N double bond, and the dihedral angle between the benzene rings was reported . This suggests that "N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide" would also exhibit a similar configuration, which could be confirmed by techniques such as X-ray diffraction.

Chemical Reactions Analysis

Hydrazide compounds can participate in various chemical reactions, primarily due to the reactivity of the hydrazide moiety. The presence of a C=N double bond and adjacent functional groups can lead to intramolecular and intermolecular hydrogen bonding, which can influence the compound's stability and reactivity . The bromo and hydroxy substituents on the benzylidene moiety may also participate in reactions, potentially leading to further derivatization or interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide compounds are influenced by their molecular structure. For example, the presence of hydroxy groups can contribute to the compound's solubility in polar solvents and its ability to form hydrogen bonds. The bromo substituent can add to the compound's density and influence its reactivity. The antioxidant activity of a related compound was assessed using ABTS and DPPH free radical scavenging assays, indicating that these compounds can have significant radical scavenging properties . This suggests that "N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide" may also possess similar antioxidant properties, which could be quantified using similar assays.

Wissenschaftliche Forschungsanwendungen

1. Biological Activities and DNA Interaction

N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide and its derivatives have been studied for various biological activities. A study demonstrated that these compounds exhibit significant antibacterial, antifungal, antioxidant, and cytotoxic activities. They also interact with Salmon sperm DNA, primarily through an intercalation mode of interaction, and show effectiveness against the alkaline phosphatase enzyme (Sirajuddin, Uddin, Ali, & Tahir, 2013).

2. Urease Inhibition

In another study, N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide derivatives were synthesized and tested for their urease inhibitory activities. The oxovanadium(V) complex derived from this compound showed notable inhibition of Helicobacter pylori urease, suggesting potential applications in addressing gastrointestinal issues related to the bacteria (Qu et al., 2015).

3. Antioxidant Properties

A specific derivative, 3,5-dihydroxy-N′-(5-bro-2-hydroxybenzylidene)benzohydrazide hydrate, has been synthesized and characterized. Its antioxidant properties were assessed, and it showed significant free radical scavenging abilities, comparable to known antioxidants (Sun et al., 2012).

4. Catalytic Properties

Studies have also focused on the catalytic properties of complexes derived from this compound. These complexes have shown effectiveness as catalysts in various reactions, including oxidation reactions, suggesting their potential utility in industrial and environmental applications (Peng, 2016).

5. Antimicrobial Activity

Several studies have synthesized oxidovanadium(V) complexes with hydrazone ligands derived from N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide. These complexes demonstrated effective antibacterial activity against common pathogens like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, highlighting their potential in medical and pharmaceutical applications (Qian, 2019).

Eigenschaften

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2/c17-14-7-8-15(20)13(10-14)11-18-19-16(21)9-6-12-4-2-1-3-5-12/h1-5,7-8,10-11,20H,6,9H2,(H,19,21)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXZOKDMWBWBQU-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NN=CC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride](/img/structure/B2543501.png)

![N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543502.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2543504.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543505.png)

![4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2543507.png)

![6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2543509.png)

![1-[(2R,3R)-3-Hydroxy-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2543511.png)

![Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2543513.png)

![N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543515.png)